Home > Products > Screening Compounds P146125 > N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-4826011
CAS Number:
Molecular Formula: C23H28N4O2S
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

Compound Description: This compound was synthesized as part of a study investigating novel α-glucosidase inhibitors. It features a 4-ethyl substitution on the triazole ring, differing from the 4-(2-methoxyethyl) substitution in the main compound. This compound showed no significant α-glucosidase inhibitory potential. []

N-(3-Hydroxyphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5g)

Compound Description: This compound, also synthesized in the search for α-glucosidase inhibitors, features a 3-hydroxy substitution on the N-phenylacetamide moiety. It exhibited higher α-glucosidase inhibitory potential (IC50 = 158.4 ± 3.4 μM) compared to the positive control, acarbose (IC50 = 351.3 ± 1.8 μM) [].

2-{[4-phenyl-5-(pyridin-4-yl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-N-aryl-acetamide derivatives

Compound Description: This series of compounds was synthesized and screened for antimicrobial activity. While the specific substitutions on the aryl group of the acetamide were not provided, the core structure with a phenyl group at the 4-position and a pyridin-4-yl group at the 5-position of the triazole ring presents a point of comparison [].

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives

Compound Description: This series of compounds, featuring various R-substituents on the acetohydrazide moiety, was synthesized and characterized using various techniques, including elemental analysis and 1H-NMR spectroscopy [].

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives (5a-h)

Compound Description: These compounds were synthesized and evaluated for their antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). They identified that compounds 5f, 5g, and 5h exhibit significant cytotoxicity and induce apoptosis, potentially through a slight MMP-9 inhibition pathway [].

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This acefylline-derived 1,2,4-triazole hybrid demonstrated notable inhibitory potential against A549 (lung) and MCF-7 (breast) cancer cell lines in in vitro studies. It exhibited an IC50 value of 1.25 ± 1.36 μM against the A549 cell line, marking it as a potent inhibitor of cancer cell proliferation [].

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (1)

Compound Description: Identified through high-throughput screening (HTS) as a novel IDO1 inhibitor, this compound served as the basis for further structure-activity relationship (SAR) studies [, ].

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (47)

Compound Description: This compound emerged as a potent IDO1 inhibitor (hIDO IC50 = 16.4 nM) from SAR studies based on compound 1. Its high potency is attributed to a sulfur-aromatic interaction network formed by its thiourea moiety with F163 and F226 residues in the IDO1 binding site [, ].

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This acefylline derivative displayed significant anticancer activity against the human liver carcinoma cell line (Hep G2) with a cell viability of 22.55 ± 0.95%. It exhibited minimal hemolytic activity and moderate clot lysis activity [].

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

Compound Description: This 3,4,5-trisubstituted 1,2,4-triazole derivative, bearing a quinoline ring, exhibited notable antimicrobial activity. Its structure was confirmed using 1H NMR, 13C NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].

N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

Compound Description: Similar in structure to compound 5a, this 3,4,5-trisubstituted 1,2,4-triazole derivative also showed significant antimicrobial activity. It varies from 5a by having a fluorine atom instead of a nitro group on the benzothiazole ring [].

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)

Compound Description: This compound is a known agonist for AcerOr2, an olfactory receptor in Apis cerana cerana (Eastern honeybee). AcerOr2 showed high sensitivity to VUAA1 with an EC50 value of (6.621 ± 0.26) × 10−8 M [].

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31)

Compound Description: Identified as a potential reverse transcriptase inhibitor through computational docking studies, this tri-substituted 1,2,4-triazole displayed promising binding affinities to the enzyme, suggesting its potential as an anti-AIDS drug candidate [].

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-methoxyphenyl)acetamide (AM33)

Compound Description: Like AM31, this tri-substituted 1,2,4-triazole also emerged as a potent reverse transcriptase inhibitor in computational docking studies, indicating its potential for further investigation as an anti-AIDS agent [].

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide (AM34)

Compound Description: This tri-substituted 1,2,4-triazole, along with AM31 and AM33, exhibited significant binding energy to reverse transcriptase in silico, suggesting its potential as an effective reverse transcriptase inhibitor and a candidate for anti-AIDS drug development [].

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

Compound Description: Synthesized and assessed for antimicrobial activity, this compound exhibited notable potency against various Candida species. Its structure was elucidated using a combination of spectroscopic techniques, including infrared, 1H NMR, 13C NMR, mass spectra, and elemental analysis [].

4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

Compound Description: This compound demonstrated significant antimicrobial activity against tested bacteria. Its structure, elucidated using various spectroscopic techniques, closely resembles the previous compound, with the only difference being the presence of a 4-hydroxyphenyl group instead of a cyclohexyl group in the ethyl chain at the 5-position of the triazole ring [].

Properties

Product Name

N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C23H28N4O2S/c1-17-8-7-11-20(18(17)2)24-22(28)16-30-23-26-25-21(27(23)14-15-29-3)13-12-19-9-5-4-6-10-19/h4-11H,12-16H2,1-3H3,(H,24,28)

InChI Key

QPDVAQUXOVIRSR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.